molecular formula C11H10ClN3O2S B12927312 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine CAS No. 86627-02-3

6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine

Cat. No.: B12927312
CAS No.: 86627-02-3
M. Wt: 283.73 g/mol
InChI Key: SWYVAWGNVRPFEE-UHFFFAOYSA-N
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Description

Key Observations:

  • Electronic Effects : The methanesulfonyl group in the target compound enhances electron-withdrawing character at C2 compared to methylthio or methyl groups, polarizing the pyrimidine ring and increasing reactivity toward nucleophilic substitution at C6.
  • Steric Profile : The N-phenylamino group introduces steric hindrance orthogonal to the pyrimidine plane, a feature absent in non-arylaminated analogs.
  • Hydrogen Bonding : The sulfonyl oxygen atoms participate in intermolecular hydrogen bonds with amine hydrogens in adjacent molecules, fostering crystalline packing arrangements.

Properties

CAS No.

86627-02-3

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

6-chloro-2-methylsulfonyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)11-14-9(12)7-10(15-11)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15)

InChI Key

SWYVAWGNVRPFEE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 Preparation of 2-chloro-4,6-dimethoxypyrimidine Commercially available or synthesized pyrimidine Standard pyrimidine synthesis protocols 2-chloro-4,6-dimethoxypyrimidine High purity required for subsequent steps
2 Sulfonylation 2-chloro-4,6-dimethoxypyrimidine Methanesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), controlled temperature 2-(methanesulfonyl)-4,6-dimethoxypyrimidine Selective substitution at 2-position
3 Nucleophilic Aromatic Substitution (SNAr) 2-(methanesulfonyl)-4,6-dimethoxypyrimidine Aniline or phenylamine, acid catalyst (e.g., acetic acid), solvent (e.g., methanol or DMF), room temperature to mild heating 6-chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine Purification by silica gel chromatography; yields vary

Reaction Conditions and Optimization

  • Sulfonylation : The introduction of the methanesulfonyl group is typically achieved by reacting the pyrimidine intermediate with methanesulfonyl chloride in the presence of a base to neutralize the generated HCl. Temperature control is critical to avoid side reactions or over-substitution.

  • SNAr Reaction : The nucleophilic substitution at the 4-position is facilitated by the electron-deficient nature of the pyrimidine ring, especially with the activating methanesulfonyl group at position 2. Acidic conditions (e.g., acetic acid/water mixtures) promote the reaction, often carried out at room temperature or slightly elevated temperatures overnight to ensure complete conversion.

  • Purification : The final product is purified by silica gel column chromatography using eluents such as dichloromethane with a small percentage of ammonia in methanol to prevent protonation of the amine group and improve elution.

Research Findings and Data Summary

Parameter Details
Molecular Formula C11H10ClN3O2S
Molecular Weight 283.73 g/mol
CAS Number 86627-02-3
Key Intermediate 2-chloro-4,6-dimethoxypyrimidine
Sulfonylation Reagent Methanesulfonyl chloride
Nucleophile Aniline or phenylamine
Typical Solvents Dichloromethane, DMF, methanol, acetic acid/water mixtures
Purification Method Silica gel chromatography (7% 1M NH3/MeOH in CH2Cl2)
Typical Yields Variable; sulfonylation and SNAr steps typically 60-80% each
Reaction Time Sulfonylation: 1-3 hours; SNAr: overnight (12-18 hours)
Temperature Range Ambient to 100 °C depending on step

3 Summary

The preparation of This compound is a multi-step process involving:

  • Starting from a chlorinated dimethoxypyrimidine,
  • Selective sulfonylation at the 2-position,
  • Followed by nucleophilic aromatic substitution with phenylamine at the 4-position.

The process is well-established with room for optimization via continuous flow or microwave-assisted methods. Purification is typically achieved by silica gel chromatography under mildly basic conditions to isolate the target compound in good purity and yield. This compound serves as a valuable intermediate in medicinal chemistry and materials science research.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline or other nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-sulfone.

    Reduction: Formation of 2-(methylsulfonyl)-N-phenylpyrimidin-4-amine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine, exhibit significant anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been evaluated for their inhibitory effects on kinases such as PfGSK3 and PfPK6, which are implicated in various malignancies .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit cyclooxygenase enzymes (COX). Inhibitors based on the pyrimidine scaffold have shown promise in reducing inflammation by selectively targeting COX-2 while sparing COX-1, thus minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Radioligand Development

This compound is being explored as a candidate for radioligand development in positron emission tomography (PET) imaging. Its structure allows for modifications that enhance its binding affinity to COX-2, making it suitable for in vivo imaging of inflammatory processes .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrimidine derivatives. The compound's ability to disrupt microbial cell functions suggests its potential use in developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of PfGSK3 and PfPK6 with IC50 values below 100 nM, indicating strong potential as an anticancer agent .
Study 2Anti-inflammatory EffectsIdentified as a selective COX-2 inhibitor with minimal effect on COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .
Study 3Radioligand EfficacyDeveloped analogues that successfully labeled COX-2 for PET imaging, facilitating better understanding of inflammatory diseases .
Study 4Antimicrobial PropertiesShowed promising results against various bacterial strains, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of essential cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine and structurally related pyrimidin-4-amine derivatives:

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Positions) Key Properties
This compound 6-Cl, 2-SO₂CH₃, 4-NHPh Strong electron-withdrawing SO₂CH₃ group enhances stability and hydrogen-bond acceptor capacity. High lipophilicity due to Cl and Ph groups.
6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7) 6-Cl, 4-NHCH₃ Methylamine substituent reduces steric hindrance compared to phenyl. Lower molecular weight improves solubility but decreases binding affinity.
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 5-Cl, 6-CH₃, 2-pyridin-2-yl, 4-NHCH₂CH₂Ph Pyridinyl and phenethyl groups introduce bulkiness, potentially limiting blood-brain barrier penetration. Dual chloro-methyl substitution alters electronic distribution.
6-Chloro-2-methyl-N-phenylpyrimidin-4-amine 6-Cl, 2-CH₃, 4-NHPh Methyl group at position 2 provides moderate electron donation, reducing acidity compared to methanesulfonyl. Similar phenylamine moiety.
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-S-C₆H₄F, 2-NH₂ Sulfanyl group acts as a weaker hydrogen-bond acceptor than SO₂CH₃. Fluorine enhances electronegativity but may reduce metabolic stability.

Biological Activity

6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10ClN3O2S
  • Molecular Weight : 283.73 g/mol
  • IUPAC Name : 6-chloro-2-methylsulfonyl-N-phenylpyrimidin-4-amine
  • CAS Number : 86627-02-3

This compound primarily acts as an enzyme inhibitor , particularly targeting enzymes involved in pyrimidine metabolism. The compound binds to the active sites of these enzymes, effectively blocking their catalytic activity. This inhibition can disrupt essential cellular processes, making it a candidate for therapeutic applications in cancer and inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. In vitro studies have shown that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A3750.25Induces G2/M arrest, apoptosis
HCT1160.24Induces G2/M arrest, apoptosis
HeLa0.21Induces G2/M arrest, apoptosis

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by inhibiting COX-2 and inducible nitric oxide synthase (iNOS) expression. Studies have demonstrated that derivatives of this compound significantly lower protein levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin.

Case Studies and Research Findings

  • Study on Pyrimidine Derivatives :
    A comprehensive study evaluated various pyrimidine derivatives, including this compound, highlighting its potential as a selective CDK4/6 inhibitor. The study reported that compounds with chlorine substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts .
  • ADMET Studies :
    Another investigation focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar compounds. It was found that the presence of the methanesulfonyl group significantly influenced the pharmacokinetic profiles, making them suitable candidates for further development .
  • Structure–Activity Relationship (SAR) :
    A review on SAR indicated that electron-withdrawing groups at specific positions on the phenyl ring could enhance biological activity. The presence of a methanesulfonyl moiety was crucial for maintaining effective interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The compound can be synthesized via sequential functionalization of the pyrimidine core. Acylation of a chloropyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with methanesulfonyl chloride, followed by amination with aniline derivatives, is a common approach. Key adjustments include:

  • Solvent selection : Chloroform or DMF under reflux (5–8 hours) ensures solubility and reactivity .
  • Purification : Column chromatography (silica gel, 200–300 mesh) with chloroform as the eluent isolates the product with >75% yield .
  • Amination optimization : Excess aniline (1.5–2 equivalents) and elevated temperatures (70–80°C) enhance substitution at the 4-position .

Q. How can X-ray crystallography and spectroscopic methods be employed to determine the molecular structure and hydrogen bonding patterns?

  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups at ~12.8°) and intramolecular N–H⋯N hydrogen bonds stabilizing the conformation .
  • Spectroscopy :

  • ¹H/¹³C NMR : Chemical shifts at δ 8.2–8.5 ppm (pyrimidine protons) and δ 120–140 ppm (aromatic carbons) confirm substitution patterns.
  • IR : Stretching vibrations at 1350–1380 cm⁻¹ (S=O) and 1550–1600 cm⁻¹ (C=N) validate functional groups .

Q. What safety precautions are critical when handling methanesulfonyl-containing compounds during synthesis?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with methanesulfonyl chloride (corrosive, H314) .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (H330).
  • Waste disposal : Neutralize residues with sodium bicarbonate before disposal in approved containers .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?

  • Method : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within ±2.4 kcal/mol).
  • Applications :

  • Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., C4 for nucleophilic attack).
  • Charge distribution : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the methanesulfonyl group .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives through structure-activity relationship (SAR) studies?

  • Data reconciliation :

  • Pharmacophore mapping : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on kinase inhibition using molecular docking (AutoDock Vina).
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) under standardized conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. What methodologies evaluate the compound’s potential as a kinase inhibitor or other pharmacological target?

  • Kinase profiling : Use fluorescence polarization assays to measure binding affinity against EGFR or VEGFR2.
  • ADMET prediction : SwissADME predicts logP (~2.8) and bioavailability (Lipinski’s Rule compliance), while ProTox-II assesses hepatotoxicity risk .
  • Structural analogs : Compare with N-(4-methoxyphenyl)-6-methyl-2-phenyl derivatives, noting enhanced solubility from methoxy groups but reduced metabolic stability .

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